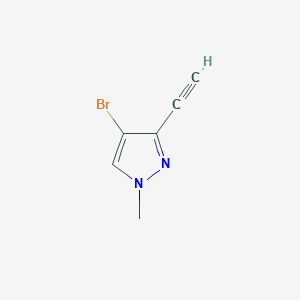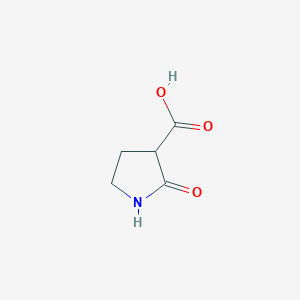
4-Bromo-3-ethynyl-1-methylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-ethynyl-1-methylpyrazole (abbreviated as BEP) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The heterocyclic diazoles, including compounds structurally similar to 4-Bromo-3-ethynyl-1-methylpyrazole, have been investigated as corrosion inhibitors for iron in acidic conditions. Research demonstrates that such compounds can significantly decrease corrosion rates by increasing charge-transfer resistance, which suggests potential applications in protecting metallic structures against acid-induced corrosion. The effectiveness of these inhibitors correlates with their concentration and immersion time, indicating their potential for tailored corrosion protection strategies based on the environmental conditions and desired duration of protection (Babić-Samardžija et al., 2005).
Protein Crystallography
In the field of protein crystallography, halogenated pyrazoles, closely related to this compound, have been identified as effective tools for phase determination through single-wavelength anomalous dispersion (SAD). Their promiscuous binding ability to various protein hot spots makes them invaluable for identifying interaction sites within proteins, facilitating the determination of protein structures. This application is critical for understanding protein function and designing drugs that can modulate protein activity (Bauman et al., 2016).
Synthesis of Medicinal Intermediates
The structural framework of this compound lends itself to the synthesis of various medicinal intermediates. For example, the preparation of 3,4-substituted-5-aminopyrazoles, which are crucial intermediates in drug discovery, utilizes similar compounds for constructing complex molecules that could serve as potential therapeutic agents. This demonstrates the compound's utility in the synthesis of novel pharmaceuticals, highlighting its importance in medicinal chemistry (Havel et al., 2018).
Enzymatic Halogenation
The enzymatic halogenation of pyrazoles, including those structurally related to this compound, showcases the potential of utilizing enzymatic methods for introducing halogen atoms into organic molecules. This approach, using enzymes like chloroperoxidase, allows for the selective halogenation of specific positions on the pyrazole ring, enabling the synthesis of derivatives with desired properties for further research or industrial applications (Franssen et al., 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-ethynyl-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-3-6-5(7)4-9(2)8-6/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTICNZNVAPEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)

![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2553822.png)
![N-(4-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2553823.png)


![3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile](/img/structure/B2553829.png)


![N-(2,5-difluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2553835.png)
![6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2553839.png)
